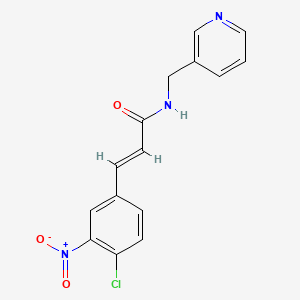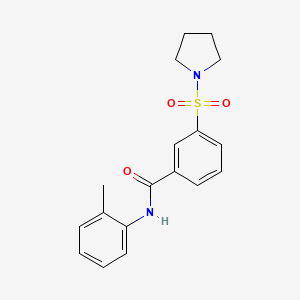
N-(3-chloro-4-fluorophenyl)-3-(phenylthio)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-fluorophenyl)-3-(phenylthio)propanamide, also known as CF3, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
N-(3-chloro-4-fluorophenyl)-3-(phenylthio)propanamide exerts its effects through the inhibition of various enzymes, including COX-2. COX-2 is involved in the production of prostaglandins, which are mediators of inflammation. By inhibiting COX-2, N-(3-chloro-4-fluorophenyl)-3-(phenylthio)propanamide reduces the production of prostaglandins and hence reduces inflammation. N-(3-chloro-4-fluorophenyl)-3-(phenylthio)propanamide has also been shown to inhibit the activity of several other enzymes involved in cancer growth, including matrix metalloproteinases (MMPs) and histone deacetylases (HDACs).
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-3-(phenylthio)propanamide has been shown to have several biochemical and physiological effects, including reducing inflammation, inhibiting cancer cell growth, and enhancing the activity of chemotherapy drugs. N-(3-chloro-4-fluorophenyl)-3-(phenylthio)propanamide has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in various diseases, including cancer and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chloro-4-fluorophenyl)-3-(phenylthio)propanamide has several advantages in lab experiments, including its ability to inhibit the activity of several enzymes involved in various diseases. However, N-(3-chloro-4-fluorophenyl)-3-(phenylthio)propanamide has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for N-(3-chloro-4-fluorophenyl)-3-(phenylthio)propanamide research, including further studies to determine its safety and efficacy in humans, the development of new synthesis methods to improve its yield and purity, and the identification of new therapeutic applications for N-(3-chloro-4-fluorophenyl)-3-(phenylthio)propanamide. Additionally, the development of new N-(3-chloro-4-fluorophenyl)-3-(phenylthio)propanamide derivatives with improved activity and selectivity could lead to the development of more effective therapeutic agents.
Méthodes De Synthèse
N-(3-chloro-4-fluorophenyl)-3-(phenylthio)propanamide can be synthesized through a multi-step process involving the reaction of 3-chloro-4-fluoroaniline with phenylthioacetic acid, followed by the addition of thionyl chloride and subsequent reaction with 3-aminopropanoic acid. The final product is obtained through the addition of acetic anhydride and triethylamine.
Applications De Recherche Scientifique
N-(3-chloro-4-fluorophenyl)-3-(phenylthio)propanamide has been widely studied for its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and infectious diseases. N-(3-chloro-4-fluorophenyl)-3-(phenylthio)propanamide has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N-(3-chloro-4-fluorophenyl)-3-(phenylthio)propanamide has also been shown to inhibit the growth of cancer cells and enhance the activity of chemotherapy drugs.
Propriétés
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNOS/c16-13-10-11(6-7-14(13)17)18-15(19)8-9-20-12-4-2-1-3-5-12/h1-7,10H,8-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBOEBUYVMLJNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-3-(phenylsulfanyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5706409.png)

![methyl 3-[(4-tert-butylbenzoyl)amino]-2-methylbenzoate](/img/structure/B5706416.png)
![methyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5706419.png)
![2-(1-naphthyl)-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5706426.png)


![1-({[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetyl)piperidine](/img/structure/B5706444.png)
![2-[(4-methyl-2-pyridinyl)amino]-2-oxoethyl 2-methyl-4-quinolinecarboxylate](/img/structure/B5706457.png)
![N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5706475.png)



